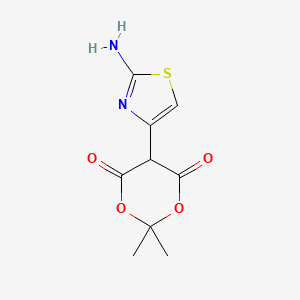

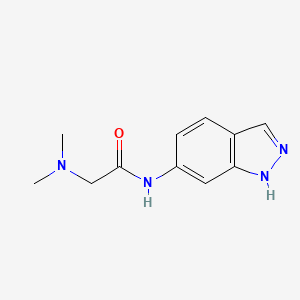

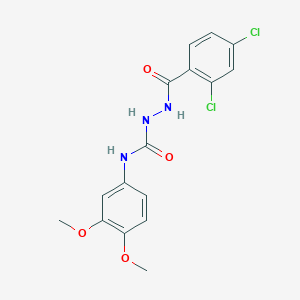

![molecular formula C17H12ClF3N2O4S2 B3038541 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide CAS No. 866136-48-3](/img/structure/B3038541.png)

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Photodynamic Therapy Application

- The use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment is significant. A study highlighted the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer in cancer treatment via photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Reactions

- Research on the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole from a related benzenesulfonamide compound shows the compound's versatility in chemical reactions, which could be significant for developing new pharmaceuticals or other chemicals (Rozentsveig et al., 2011).

Tautomeric Equilibrium Studies

- A study on 2,4-dichlorobenzenesulfonamide derivatives, which are structurally related, demonstrates the importance of these compounds in understanding tautomeric equilibrium and intramolecular hydrogen bonding, crucial for drug design and development (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Inhibitors for Kynurenine 3-Hydroxylase

- Benzenesulfonamides have been explored as inhibitors for kynurenine 3-hydroxylase, a potential target for treating disorders related to the kynurenine pathway in neuronal injury. This includes certain benzenesulfonamide derivatives that showed high-affinity inhibition of the enzyme (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Anticonvulsant Activity

- Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, similar in structure, have been synthesized and evaluated for anticonvulsant activity. This research suggests the potential application of such compounds in treating convulsion disorders (Farag et al., 2012).

Antimicrobial Activity

- Novel sulfonamides containing specific scaffolds have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, indicating the potential use of these compounds in developing new antimicrobial agents (Krátký et al., 2012).

The chemical compound "4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide" has not been directly mentioned in the available literature. However, there is a range of studies on similar benzenesulfonamide derivatives and their applications in scientific research, particularly focusing on their biochemical and pharmacological properties. These studies provide insights into the potential research applications of structurally related compounds. Below are summaries of some relevant research findings, excluding drug use, dosage, and side effects as requested:

Synthesis and Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated significant potential for photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Activities

- Research by Gul et al. (2016) explored the synthesis of benzenesulfonamides with potential as carbonic anhydrase inhibitors, showing interesting cytotoxic activities. These findings are critical for further anti-tumor activity studies, suggesting that similar sulfonamide derivatives could be explored for their anticancer properties (Gul et al., 2016).

- Krátký et al. (2012) synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds with significant activity against various microbial strains, indicating potential applications in developing antimicrobial agents (Krátký et al., 2012).

Synthesis and Biochemical Evaluation

- A study by Röver et al. (1997) focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The compounds were found to be high-affinity inhibitors, indicating their potential in researching neurological conditions and their treatment (Röver et al., 1997).

Molecular Docking and Chemical Analysis

- Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a benzenesulfonamide derivative to predict its biological effects. This study showcases the importance of computational methods in understanding the interactions and potential applications of chemical compounds in biological systems (Viji et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

For instance, some thiazole derivatives are known to interact with nicotinic acetylcholine receptor sites

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would depend on the specific target and the nature of the interaction.

Result of Action

Some thiazole derivatives have been shown to exhibit potent antioxidant activity , which suggests that this compound might also have similar effects

Action Environment

Factors such as ph have been shown to affect the absorption spectrum of some thiazole derivatives , which could potentially influence the action of this compound

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O4S2/c18-16-22-9-14(28-16)10-26-12-5-7-15(8-6-12)29(24,25)23-11-1-3-13(4-2-11)27-17(19,20)21/h1-9,23H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMMTZJQSXDSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130859 | |

| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866136-48-3 | |

| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866136-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

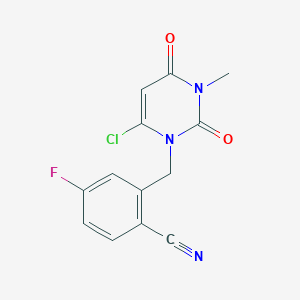

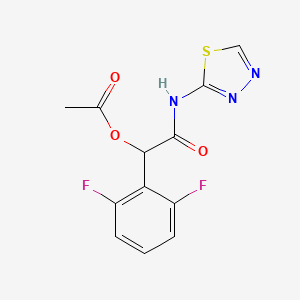

![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)

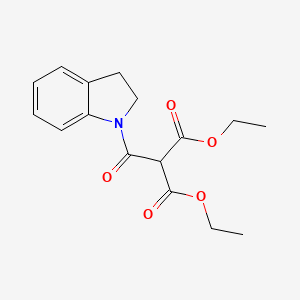

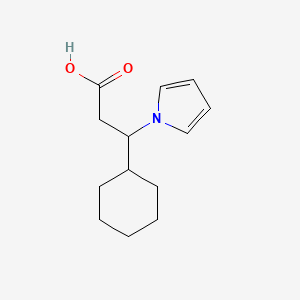

![1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone](/img/structure/B3038466.png)

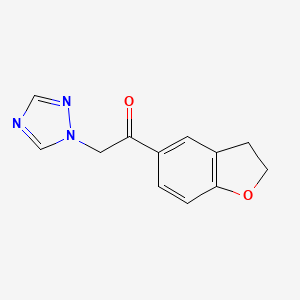

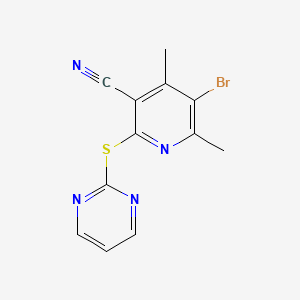

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)

![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)

![4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B3038480.png)